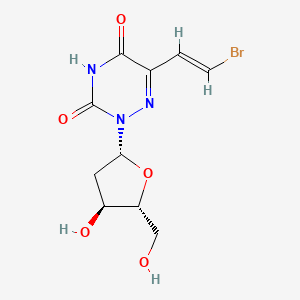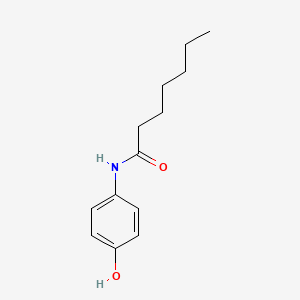
Lithium hydrogen sebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium hydrogen sebacate is a chemical compound with the molecular formula C10H17LiO4. It is a lithium salt of sebacic acid, which is a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium hydrogen sebacate can be synthesized through the reaction of sebacic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, where sebacic acid (C10H18O4) reacts with lithium hydroxide (LiOH) to form this compound and water. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity sebacic acid and lithium hydroxide. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium hydrogen sebacate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium sebacate.
Reduction: It can be reduced under specific conditions to form sebacic acid and lithium hydroxide.
Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various metal salts can be used to replace the lithium ion.
Major Products
Oxidation: Lithium sebacate.
Reduction: Sebacic acid and lithium hydroxide.
Substitution: Corresponding metal sebacates.
Wissenschaftliche Forschungsanwendungen
Lithium hydrogen sebacate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential use in biological systems, including as a component in drug delivery systems.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the production of high-performance lubricants and greases due to its thermal stability and lubricating properties.
Wirkmechanismus
The mechanism of action of lithium hydrogen sebacate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The lithium ion can modulate signaling pathways, including those involving glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are important in cellular processes such as metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium sebacate: Similar in structure but lacks the hydrogen ion.
Lithium stearate: Another lithium salt of a fatty acid, used in similar applications.
Lithium adipate: A lithium salt of adipic acid, used in the production of lubricants and polymers.
Uniqueness
Lithium hydrogen sebacate is unique due to its specific molecular structure, which imparts distinct properties such as higher thermal stability and specific reactivity patterns. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
94042-76-9 |
|---|---|
Molekularformel |
C10H17LiO4 |
Molekulargewicht |
208.2 g/mol |
IUPAC-Name |
lithium;10-hydroxy-10-oxodecanoate |
InChI |
InChI=1S/C10H18O4.Li/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
GYZOCMZOBAZZSX-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C(CCCCC(=O)[O-])CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




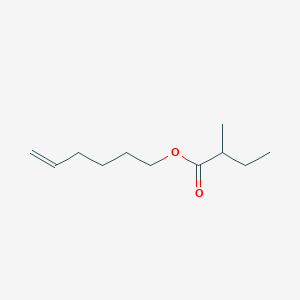
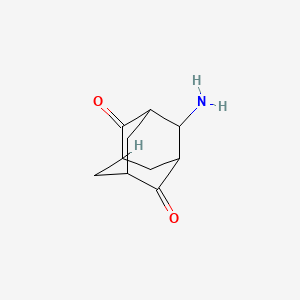
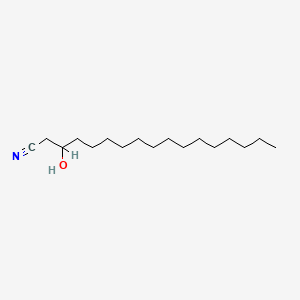
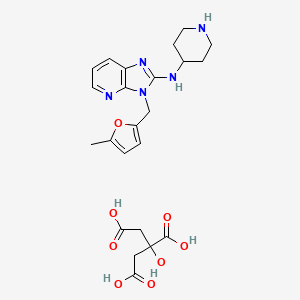





![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
